molecular formula C5H6BrNOS B13550825 o-((4-Bromothiophen-2-yl)methyl)hydroxylamine

o-((4-Bromothiophen-2-yl)methyl)hydroxylamine

Katalognummer: B13550825
Molekulargewicht: 208.08 g/mol
InChI-Schlüssel: MWLVHZKBFJFRBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

o-((4-Bromothiophen-2-yl)methyl)hydroxylamine: is a chemical compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 g/mol . This compound features a bromothiophene moiety linked to a hydroxylamine group, making it a valuable intermediate in various chemical syntheses and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of o-((4-Bromothiophen-2-yl)methyl)hydroxylamine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an aqueous medium, often using sodium hydroxide as the base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Bulk manufacturing may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: o-((4-Bromothiophen-2-yl)methyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of o-((4-Bromothiophen-2-yl)methyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The bromothiophene moiety plays a crucial role in binding to the active sites of enzymes, while the hydroxylamine group can participate in redox reactions, modulating the activity of the target molecules .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: o-((4-Bromothiophen-2-yl)methyl)hydroxylamine stands out due to its unique combination of a bromothiophene moiety and a hydroxylamine group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in synthetic chemistry .

Eigenschaften

Molekularformel

C5H6BrNOS

Molekulargewicht

208.08 g/mol

IUPAC-Name

O-[(4-bromothiophen-2-yl)methyl]hydroxylamine

InChI

InChI=1S/C5H6BrNOS/c6-4-1-5(2-8-7)9-3-4/h1,3H,2,7H2

InChI-Schlüssel

MWLVHZKBFJFRBG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC=C1Br)CON

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.